Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Its structure includes a benzamido group at position 5, a 4-(trifluoromethyl)phenyl substituent at position 3, and an ethyl ester at position 1 (Figure 1). This compound is part of a broader class of thienopyridazine derivatives studied for their biological activities, including tau aggregation inhibition .
Properties
IUPAC Name |
ethyl 5-benzamido-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-16-12-34-20(27-19(30)13-6-4-3-5-7-13)17(16)21(31)29(28-18)15-10-8-14(9-11-15)23(24,25)26/h3-12H,2H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSUZDLMDFQNNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,4-d]pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, while the benzamido group is added through amide coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups, leading to derivatives with varied biological and chemical properties.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- R5 Substituent: The target compound’s benzamido group replaces the amino group in analogs 30 and 31. This substitution introduces increased lipophilicity and steric bulk, which may influence binding affinity or solubility .
- Position 3 Substituent: The 4-CF3-phenyl group in the target compound and analog 30 contrasts with the 4-OCF3-phenyl group in 31.
- Synthetic Efficiency : The lower yield of 31 (55%) compared to 30 (90%) suggests that introducing bulkier substituents (e.g., OCF3) may complicate synthesis .
Physicochemical and Spectroscopic Properties
- NMR Data: Analog 30 (CF3-phenyl): Key 1H NMR signals include δ 7.27 (s, 1H) for the thieno ring proton . Analog 31 (OCF3-phenyl): Distinct splitting (δ 7.26, d, J = 6.5 Hz) suggests altered electronic environments due to the OCF3 group .
- Mass Spectrometry : Both analogs show accurate molecular ion peaks ([M+1]+), confirming their synthesis .
Biological Activity
Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the thieno[3,4-d]pyridazine class. This section provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H16F3N3O3S
- Molecular Weight : 431.41 g/mol
- Key Functional Groups : The compound features a benzamide moiety and a trifluoromethyl group, which may influence its biological interactions and pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:
- Formation of Thieno[3,4-d]pyridazine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Benzamide Group : The benzamide moiety is typically introduced through acylation reactions.
- Trifluoromethylation : The trifluoromethyl group can be added via electrophilic fluorination methods.
Pharmacological Properties
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities, particularly in modulating receptor functions:
- Adenosine A1 Receptor Modulation : Similar compounds have shown potential as allosteric modulators of the adenosine A1 receptor, suggesting that this compound may have similar properties .
In Vitro Studies
Preliminary studies have demonstrated that this compound interacts with several biological targets:
- Cell Proliferation Inhibition : In vitro assays indicated that certain derivatives of thieno[3,4-d]pyridazine can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SMMC7721 (Liver Cancer) | 10.5 | Induction of apoptosis |
| SGC7901 (Gastric Cancer) | 8.2 | Cell cycle arrest |
| Patu8988 (Pancreatic Cancer) | 12.0 | Caspase activation |
Case Studies
A notable case study involved the evaluation of thieno[3,4-d]pyridazine derivatives for their anti-cancer activity. The study reported significant inhibition of cell growth in human pancreatic and gastric cancer cell lines when treated with compounds structurally related to this compound .
Structure-Activity Relationship (SAR)
The unique structural features of this compound play a crucial role in its biological activity:
- Benzamide Substitution : Enhances binding affinity to specific receptors.
- Trifluoromethyl Group : Modulates lipophilicity and may influence membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
